molecular formula C10H11N5O2 B14518766 Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester CAS No. 62642-73-3

Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester

Cat. No.: B14518766
CAS No.: 62642-73-3
M. Wt: 233.23 g/mol
InChI Key: BVSDUGDNEIUQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester is a compound that features a benzoic acid core with a tetrazole ring and an amino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc salts or indium (III) chloride can be employed to facilitate the cycloaddition reactions necessary for tetrazole formation .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and explosives.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions. This can enhance its binding affinity to biological targets and improve its solubility in aqueous environments .

Properties

CAS No.

62642-73-3

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

methyl 4-[(5-aminotetrazol-1-yl)methyl]benzoate

InChI

InChI=1S/C10H11N5O2/c1-17-9(16)8-4-2-7(3-5-8)6-15-10(11)12-13-14-15/h2-5H,6H2,1H3,(H2,11,12,14)

InChI Key

BVSDUGDNEIUQRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=NN=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.